3-Methoxy-1H-pyrazole-4-carbaldehyde
Overview
Description
“3-Methoxy-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C5H6N2O . It has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da .
Synthesis Analysis
The synthesis of “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives has been reported in several studies . For instance, one study describes the synthesis of this compound via the Vilsmeier-Haack reaction . Another study reports the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of “3-Methoxy-1H-pyrazole-4-carbaldehyde” has been thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .Chemical Reactions Analysis
The chemical reactions involving “3-Methoxy-1H-pyrazole-4-carbaldehyde” have been studied. For example, it has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo [3,4- b ]pyridines, pyrazolo [1,5- a ]-, and pyrazolo [3,4- d ]pyrimidines through the Vilsmeier-Haack reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxy-1H-pyrazole-4-carbaldehyde” include a density of 1.238±0.06 g/cm3 (Predicted), a melting point of 107-108.5°C, a boiling point of 295.9±20.0 °C (Predicted), a flash point of 137.2°C, and a refractive index of 1.598 .Scientific Research Applications
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Organic Synthesis
- Pyrazole derivatives are often synthesized via the Vilsmeier-Haack reaction . The structure of these compounds is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds, such as pyrroles, imidazoles, pyrazoles, etc .
- The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells , organic light-emitting diodes , and natural products .
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Antimicrobial and Antioxidant Activity
- Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
- These compounds were evaluated for their in vitro anti-microbial activity . Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
- The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
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Pharmacological Activities
- Pyrazole derivatives have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian, and neuroprotective properties .
- A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents . In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .
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Phosphodiesterase 10A Inhibitors
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Synthesis of Polycyclic Heterocycles
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Material Science
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Synthesis of 2-Chloroethoxy Compounds
- The synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction has been described .
- The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- Compounds containing a 2-chloroethoxy chain are of particular interest, as they can be readily modified through a nucleophilic substitution reaction with various amines to furnish aminoalkoxy-functionalized potential anti-cancer, neuroprotective, or biological imaging agents .
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Phosphodiesterase 10A Inhibitors
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Synthesis of Polycyclic Heterocycles
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-4(3-8)2-6-7-5/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCWQGXDMIFQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1H-pyrazole-4-carbaldehyde |
Citations
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